

Technical Whitepaper on the Preclinical Toxicology of Telisotuzumab Vedotin (ABBV-167)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Abbv-167

Cat. No.: B12424682

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Disclaimer: Publicly available information distinguishes between two AbbVie development candidates designated **ABBV-167**. The first, Telisotuzumab Vedotin (Teliso-V), is a c-Met-directed antibody-drug conjugate (ADC) for oncology. The second is a phosphate prodrug of the BCL-2 inhibitor Venetoclax.[1][2][3][4] This document focuses on Telisotuzumab Vedotin, as its mechanism of action aligns more closely with the technical requirements of the prompt, including signaling pathways. Detailed proprietary preclinical toxicology reports for Telisotuzumab Vedotin are not publicly available; this guide synthesizes information from published clinical trial data and pharmacological summaries.

Introduction and Mechanism of Action

Telisotuzumab vedotin (Teliso-V) is an antibody-drug conjugate (ADC) developed by AbbVie that targets c-Met, a receptor tyrosine kinase that is often overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC).[5][6] Aberrant c-Met activation is implicated in tumor development and progression.[7] Teliso-V is designed to deliver a potent cytotoxic agent specifically to cancer cells, thereby minimizing systemic toxicity.[5][8]

The compound consists of three main components:

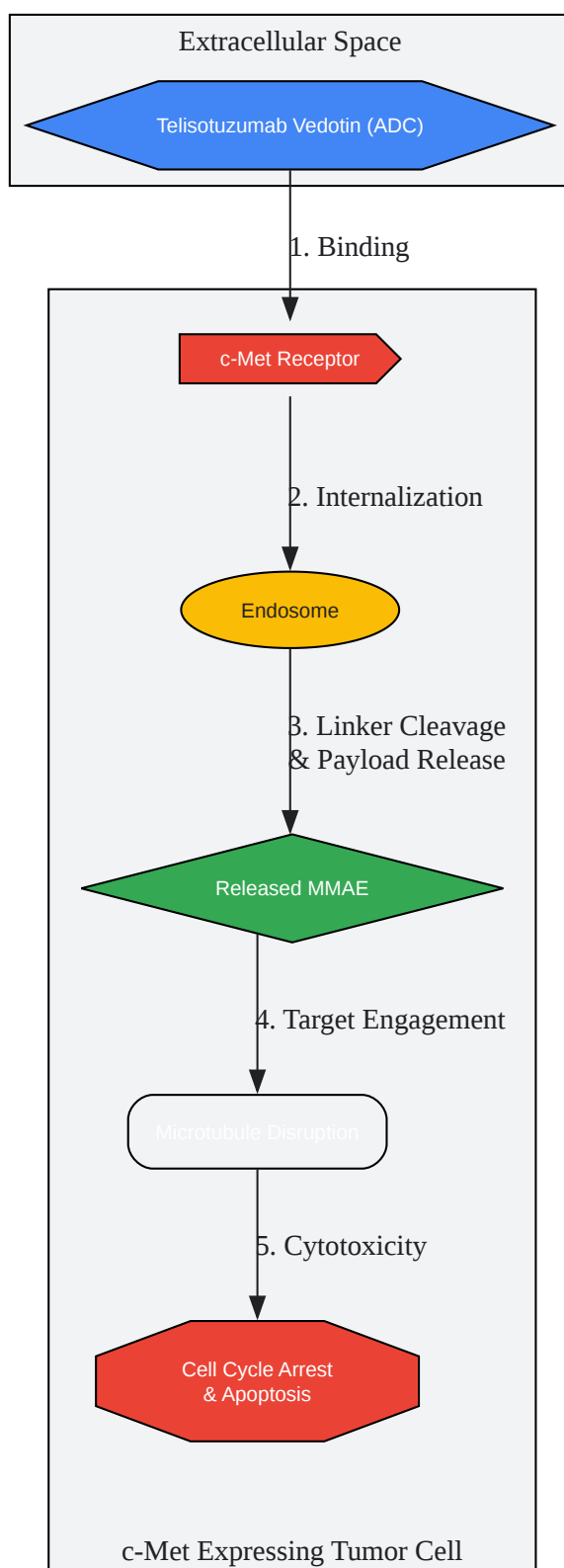
- **Antibody:** A humanized IgG1k monoclonal antibody, telisotuzumab (also known as ABT-700), that specifically binds to the c-Met receptor on the surface of tumor cells.[9][10]
- **Payload:** The small molecule monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent.[7]

- Linker: A protease-cleavable valine-citrulline linker that connects the MMAE payload to the antibody.[7][10]

The mechanism of action begins with the antibody component binding to c-Met on expressing cells.[9] The ADC-receptor complex is then internalized by the cell. Inside the cell, the linker is cleaved, releasing the MMAE payload.[5] Free MMAE disrupts the microtubule network, leading to cell cycle arrest and subsequent apoptotic cell death.[7][9]

Signaling Pathway and Drug Delivery

The following diagram illustrates the targeted delivery and intracellular mechanism of action of Telisotuzumab Vedotin.



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Caption: Mechanism of Action of Telisotuzumab Vedotin.

Summary of Preclinical Toxicology Findings

While specific IND-enabling toxicology reports are proprietary, information from public sources indicates that the toxicological profile of Teliso-V was evaluated in animals and was considered acceptable for human trials.^{[1][8]} Key findings and anticipated toxicities are based on the individual components of the ADC and observations in clinical studies.

Toxicological Finding / Area of Concern	Species / Context	Summary of Observation	Source(s)
Embryo-fetal Toxicity	Animal (Rat)	Based on the mechanism of its MMAE payload, Teliso-V can cause fetal harm. Administration of MMAE to pregnant rats resulted in embryo-fetal mortality and structural abnormalities at exposures similar to the recommended clinical dose.	[9]
On-Target Pharmacology	Animal (Mouse, Dog)	For the venetoclax prodrug also named ABBV-167, repeat dosing in mice and dogs showed the expected on-target pharmacology.	[1]
General Tolerability	Clinical	In a Phase I study, Teliso-V was found to be well-tolerated at the recommended Phase 2 dose.	[8]
Class-Specific Toxicity (Payload)	Clinical	The toxicity profile is similar to other ADCs that use MMAE, such as brentuximab vedotin. Peripheral neuropathy is an	[8][11]

		expected class toxicity.
Observed Clinical Adverse Events	Human (Phase I/II)	The most common treatment-related adverse events (any grade) observed in clinical trials include peripheral sensory neuropathy, peripheral edema, fatigue, and nausea. Grade ≥ 3 peripheral sensory neuropathy has been reported. [9] [10] [11] [12]

Experimental Protocols

Detailed preclinical protocols for Teliso-V are not publicly available. However, based on standard practices for ADC development and mentions in the literature, the following methodologies are representative of the studies conducted.

In Vivo Antitumor Activity Studies

- Objective: To determine the efficacy of Teliso-V in reducing tumor growth in animal models.
- Methodology:
 - Model System: Xenograft models using human tumor cell lines with varying levels of c-Met expression are implanted into immunocompromised mice.[\[8\]](#)
 - Dosing: Animals are treated with Teliso-V intravenously at various dose levels and schedules (e.g., once every 2 or 3 weeks).[\[10\]](#)
 - Endpoints: Tumor volume is measured regularly using calipers. Animal body weight is monitored as a general measure of toxicity. At the end of the study, tumors may be excised for biomarker analysis (e.g., IHC for c-Met).

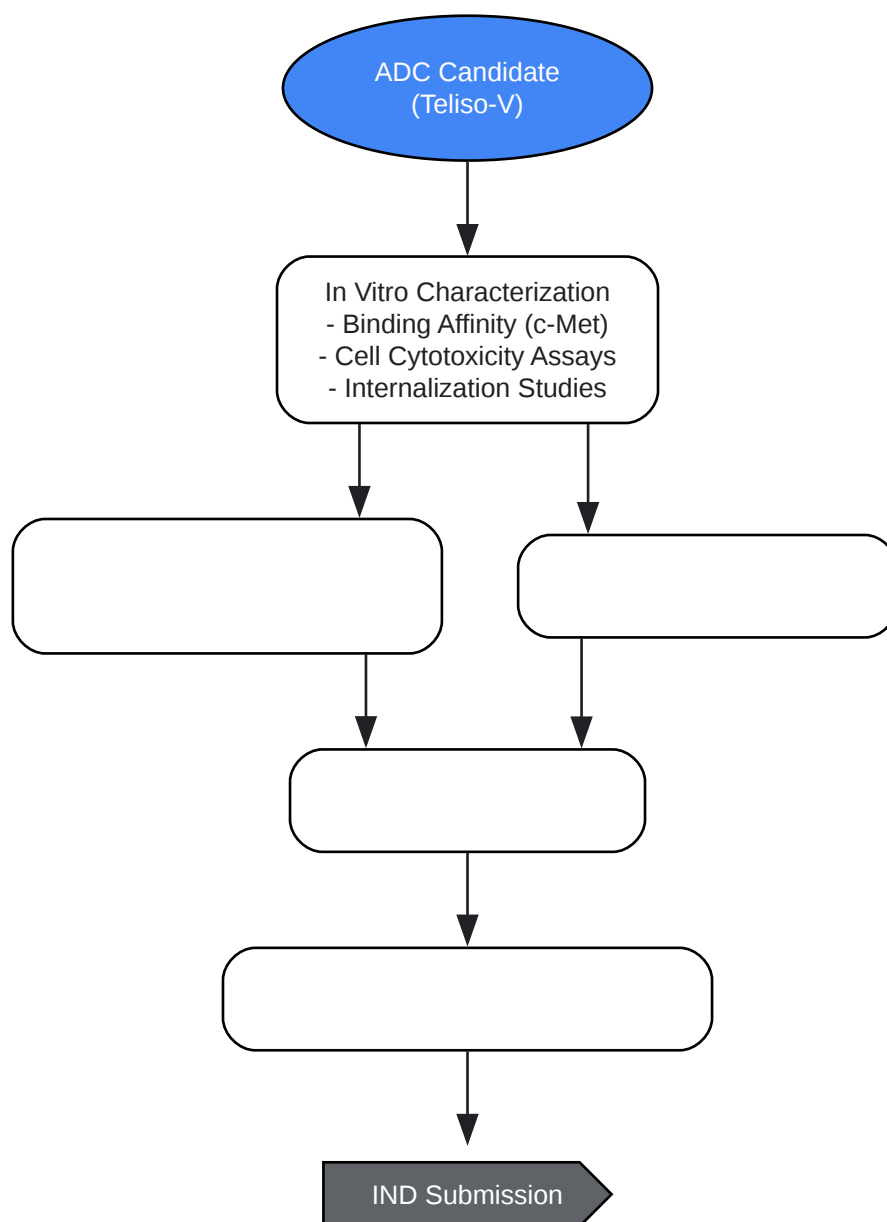
- Control Groups: Vehicle control and potentially a non-targeting ADC control are included to demonstrate specificity.

General Toxicology Studies

- Objective: To evaluate the safety profile and determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) in relevant animal species.
- Methodology:
 - Species: Typically conducted in two species (a rodent, e.g., rat, and a non-rodent, e.g., cynomolgus monkey) in accordance with regulatory guidelines.
 - Dosing: Repeat-dose intravenous administration of Teliso-V for a defined period (e.g., 4 or 13 weeks).
 - Monitoring: Includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), and clinical pathology (hematology, coagulation, serum chemistry).
 - Pathology: At termination, a full necropsy is performed, with organ weights recorded and a comprehensive set of tissues collected for histopathological examination.

Preclinical Workflow Visualization

The diagram below outlines a typical workflow for the preclinical assessment of an antibody-drug conjugate like Telisotuzumab Vedotin.



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Caption: General Preclinical Development Workflow for an ADC.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the Repertoire for "Large Small Molecules": Prodrug ABBV-167 Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Development Challenges in a Beyond Rule of Five Prodrug: Case Study of ABBV-167, Phosphate Prodrug of Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Telisotuzumab vedotin used for? [synapse.patsnap.com]
- 6. Telisotuzumab vedotin: The first-in-class c-Met-targeted antibody-drug conjugate granted FDA accelerated approval for treatment of non-squamous non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ascopubs.org [ascopubs.org]
- 9. drugs.com [drugs.com]
- 10. Phase I Study of 2- or 3-Week Dosing of Telisotuzumab Vedotin, an Antibody–Drug Conjugate Targeting c-Met, Monotherapy in Patients with Advanced Non–Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Technical Whitepaper on the Preclinical Toxicology of Telisotuzumab Vedotin (ABBV-167)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12424682#abbv-167-preclinical-toxicology-studies>]

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